(4-Fluoro-2-iodophenyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-2-iodophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7ClFN2I. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with fluorine and iodine atoms at the 4 and 2 positions, respectively. This compound is commonly used in various chemical reactions and has applications in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2-iodophenyl)hydrazine hydrochloride typically involves the halogenation of phenylhydrazine derivatives. One common method is the iodination of 4-fluorophenylhydrazine using iodine and a suitable oxidizing agent. The reaction is carried out in an organic solvent such as acetic acid or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-2-iodophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydrazine moiety can be oxidized to form azo compounds.
Reduction Reactions: The compound can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenylhydrazines.
Oxidation Reactions: Products include azo compounds.
Reduction Reactions: Products include aniline derivatives.
Scientific Research Applications
(4-Fluoro-2-iodophenyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-iodophenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification. This interaction can affect various biochemical pathways, making it useful in drug development and biochemical research.
Comparison with Similar Compounds
- 4-Fluorophenylhydrazine hydrochloride
- 4-Iodophenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
Comparison: (4-Fluoro-2-iodophenyl)hydrazine hydrochloride is unique due to the presence of both fluorine and iodine substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers a distinct combination of electronic and steric effects, making it valuable in specific synthetic applications.
Properties
Molecular Formula |
C6H7ClFIN2 |
---|---|
Molecular Weight |
288.49 g/mol |
IUPAC Name |
(4-fluoro-2-iodophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H6FIN2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H |
InChI Key |
MTXIJOFHHFVXKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)I)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.